

Application Note: DS-22-inf-021 as a Novel Neuraminidase Inhibitor

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Compound of Interest

Compound Name: DS-22-inf-021

Cat. No.: B12379673

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Abstract

DS-22-inf-021 is a recently identified neuraminidase (NA) inhibitor demonstrating potent antiviral activity against influenza viruses.[1] This application note provides a detailed protocol for assessing the inhibitory activity of **DS-22-inf-021** using a fluorescence-based neuraminidase inhibition assay. The described methodology is fundamental for researchers in virology and drug development engaged in the characterization of novel anti-influenza agents.

Introduction

Influenza viruses pose a significant global health threat, necessitating the continuous development of new antiviral therapeutics. The viral neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from cellular glycoconjugates.[2][3][4] Inhibition of NA is a clinically validated strategy for the treatment of influenza infections.[5]

DS-22-inf-021 has emerged as a promising neuraminidase inhibitor.[1] This document outlines a robust and widely adopted fluorescence-based assay to quantify the inhibitory potential of **DS-22-inf-021** against various influenza virus strains. The assay relies on the cleavage of the fluorogenic substrate 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA) by viral neuraminidase, which releases the fluorescent product 4-methylumbelliferone (4-MU).[5][6][7]

The reduction in fluorescence in the presence of an inhibitor is directly proportional to its inhibitory activity.

Quantitative Data Summary

The inhibitory activity of **DS-22-inf-021** against different influenza virus strains has been determined using the neuraminidase inhibition assay. The 50% inhibitory concentration (IC₅₀) values are summarized in the table below.

Virus Strain	Lineage/Mutation	IC ₅₀ (μM)
B/Samara/32/2018	Yamagata	9.1[1]
A/Vladivostok/2/2009 (H1N1pdm09)	H275Y	14.7[1]

Experimental Protocols

This section details the protocol for a fluorescence-based neuraminidase inhibition assay to determine the IC₅₀ value of **DS-22-inf-021**.

Materials and Reagents

- **DS-22-inf-021**
- Influenza virus stocks (e.g., cell culture- or egg-grown)[6]
- 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate[2][6]
- 4-methylumbelliferone (4-MU) standard[6]
- Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5)[8]
- Stop Solution (e.g., 0.824 M NaOH in absolute ethanol)[6][7]
- Black, flat-bottom 96-well microplates
- Fluorometer with excitation at ~355 nm and emission at ~460 nm[6]

- Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Procedure

1. Preparation of Reagents:

- **DS-22-inf-021** Stock Solution: Prepare a high-concentration stock solution of **DS-22-inf-021** in a suitable solvent (e.g., DMSO) and store at -20°C.
- MUNANA Substrate Working Solution: Prepare a 300 μ M working solution of MUNANA in assay buffer.^{[6][7]} This solution is light-sensitive and should be protected from light and kept on ice.^{[6][7]}
- Virus Dilution: Determine the optimal dilution of the virus stock that yields a linear rate of substrate conversion. This is typically done by performing a virus titration assay prior to the inhibition experiment.^[9]
- **DS-22-inf-021** Serial Dilutions: Prepare a series of 2-fold dilutions of **DS-22-inf-021** in assay buffer, starting from a high concentration (e.g., 100 μ M) down to a concentration below the expected IC₅₀.^[6]

2. Assay Protocol:

- In a black 96-well plate, add 50 μ L of each **DS-22-inf-021** dilution to triplicate wells.^[6]
- Include control wells:
 - No Inhibitor Control: 50 μ L of assay buffer only (for 100% enzyme activity).
 - No Enzyme Control: 100 μ L of assay buffer (for background fluorescence).
- Add 50 μ L of the diluted virus to each well, except for the no-enzyme control wells.^[6]
- Gently tap the plate to mix and incubate at room temperature for 45 minutes.^[6]
- Initiate the enzymatic reaction by adding 50 μ L of the 300 μ M MUNANA working solution to all wells.^[6]

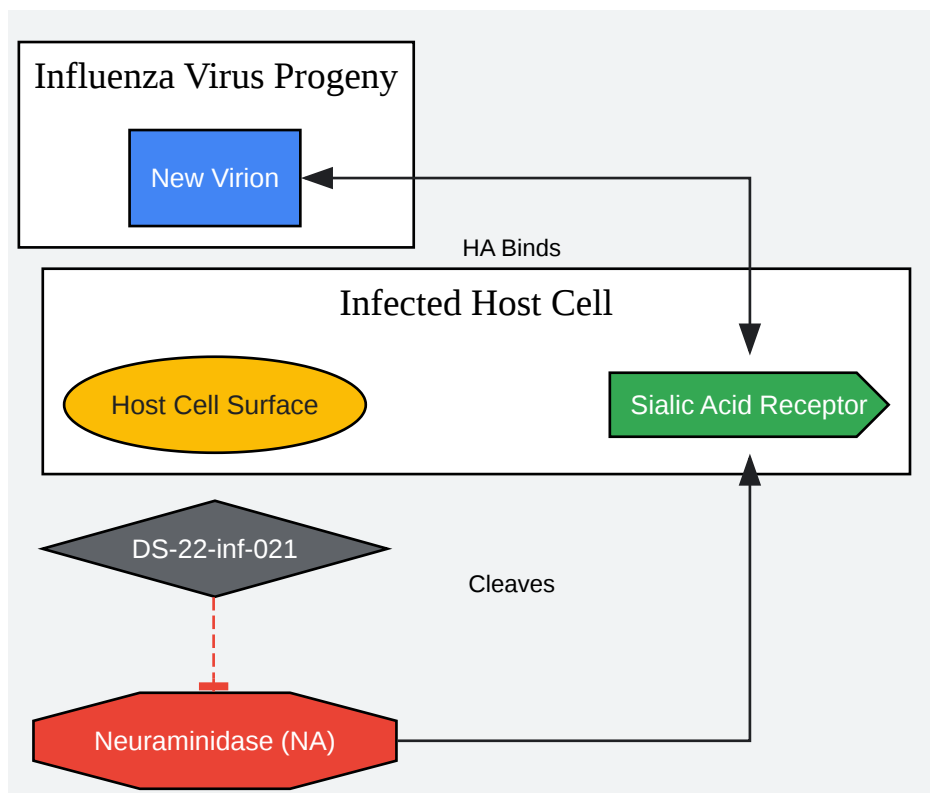
- Incubate the plate at 37°C for 1 hour.[6]
- Stop the reaction by adding 100 µL of the stop solution to each well.[6]
- Read the fluorescence on a fluorometer with an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.[6]

3. Data Analysis:

- Subtract the average background fluorescence (from the no-enzyme control wells) from all other readings.
- Calculate the percentage of neuraminidase inhibition for each **DS-22-inf-021** concentration using the following formula: % Inhibition = $100 - \left[\left(\frac{\text{Fluorescence with inhibitor}}{\text{Fluorescence without inhibitor}} \right) \times 100 \right]$
- Plot the percentage of inhibition against the logarithm of the **DS-22-inf-021** concentration.
- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC₅₀ is the concentration of the inhibitor that reduces neuraminidase activity by 50%.[5][6]

Visualizations

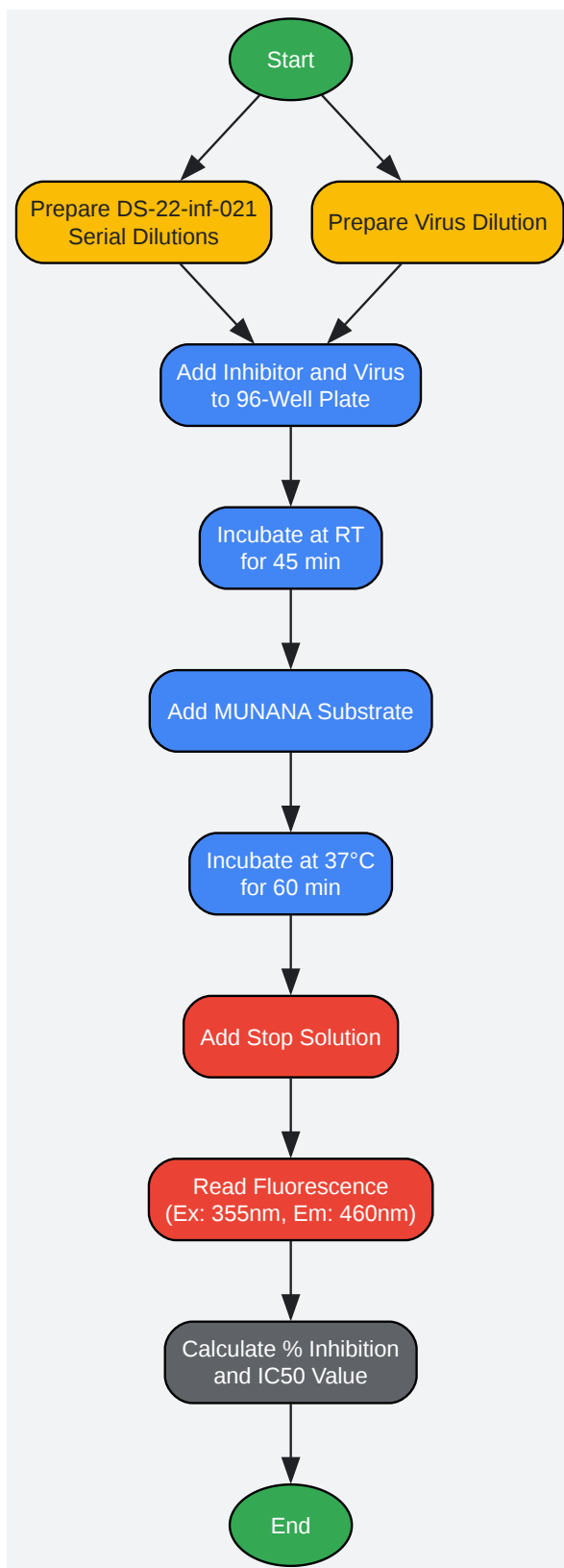
Mechanism of Neuraminidase Inhibition



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Caption: Mechanism of neuraminidase action and its inhibition by **DS-22-inf-021**.

Experimental Workflow for Neuraminidase Inhibition Assay



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Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.

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